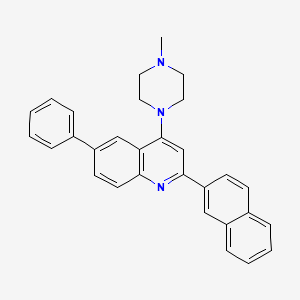![molecular formula C22H37NO3 B14181447 N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide CAS No. 920277-41-4](/img/structure/B14181447.png)
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide is a complex organic compound with a molecular formula of C22H37NO3 This compound is characterized by the presence of a benzamide group attached to a dihydroxypentadecan chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method utilizes ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]benzamide: This compound is similar in structure but has a longer carbon chain.
N-[(2S,3R)-1,3-dihydroxy-2-octadecanyl]benzamide: Another similar compound with slight variations in its molecular structure.
Uniqueness
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide is unique due to its specific dihydroxypentadecan chain, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
920277-41-4 |
|---|---|
Molekularformel |
C22H37NO3 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
N-[(2S,3R)-1,3-dihydroxypentadecan-2-yl]benzamide |
InChI |
InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21(25)20(18-24)23-22(26)19-15-12-11-13-16-19/h11-13,15-16,20-21,24-25H,2-10,14,17-18H2,1H3,(H,23,26)/t20-,21+/m0/s1 |
InChI-Schlüssel |
DREYLUSOVLZKDZ-LEWJYISDSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


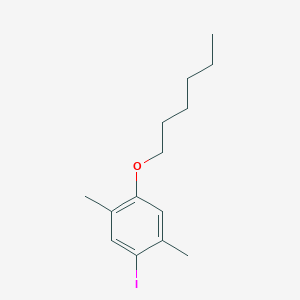
![1-(3-Acetyl[1,1'-biphenyl]-4-yl)-2-hydroxyethan-1-one](/img/structure/B14181383.png)
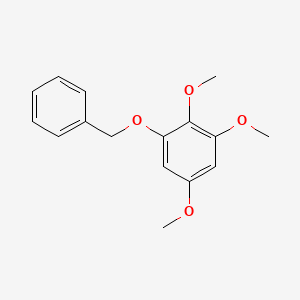
![2-{[1-(Hydroxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B14181402.png)
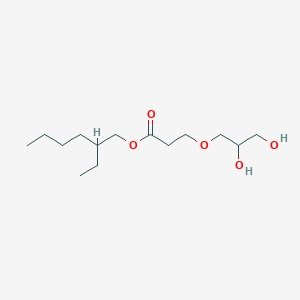
![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)

![4-{[4-(Trifluoromethyl)phenyl]methoxy}benzene-1,2-dicarbonitrile](/img/structure/B14181411.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-[(4-nitrophenyl)amino]-, ethyl ester](/img/structure/B14181414.png)
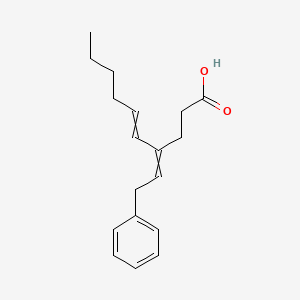

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyrrolidine-2,5-dione](/img/structure/B14181429.png)
![3-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B14181432.png)
